4-bromo-3-(methoxymethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

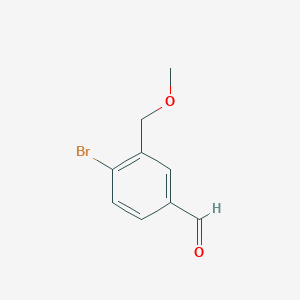

4-Bromo-3-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.071 g/mol . It is a derivative of benzaldehyde, featuring a bromine atom at the 4-position and a methoxymethyl group at the 3-position on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-(methoxymethyl)benzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Products with various substituents replacing the bromine atom.

Oxidation: 4-bromo-3-(methoxymethyl)benzoic acid.

Reduction: 4-bromo-3-(methoxymethyl)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H9BrO2

- Structural Representation :

- SMILES: COCC1=C(C=CC(=C1)C=O)Br

- InChI: InChI=1S/C9H9BrO2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-5H,6H2,1H3

Organic Synthesis

4-Bromo-3-(methoxymethyl)benzaldehyde serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several important reactions:

- Aldol Reactions : This compound can undergo aldol condensation to form β-hydroxy ketones, which are valuable in pharmaceuticals and agrochemicals.

- Mukaiyama Aldol Reaction : It has been utilized in asymmetric synthesis to produce novel β-hydroxy-α-amino acid derivatives, demonstrating its utility in synthesizing complex molecules .

Medicinal Chemistry

The compound has shown potential in the development of biologically active molecules:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties, making them candidates for further drug development .

- Antimicrobial Activity : Some studies have reported antimicrobial effects of compounds derived from this aldehyde, suggesting its application in developing new antibiotics .

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of a series of benzaldehyde derivatives, including this compound, which were tested for cytotoxicity against various cancer cell lines. The results indicated that certain derivatives had significant inhibitory effects on cell proliferation, highlighting the compound's potential in cancer therapy .

Case Study 2: Development of Antimicrobial Agents

In another research project, this compound was modified to create a library of compounds evaluated for their antimicrobial activity. The findings suggested that modifications to the methoxy group enhanced the efficacy against Gram-positive bacteria, providing insights into structure-activity relationships .

Data Table of Reactions and Yields

Wirkmechanismus

The mechanism of action of 4-bromo-3-(methoxymethyl)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can undergo substitution reactions, while the aldehyde group can participate in oxidation-reduction processes. The methoxymethyl group can influence the compound’s reactivity and stability by providing electron-donating effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-3-methylbenzaldehyde: Similar structure but lacks the methoxymethyl group.

3-Bromo-4-methylbenzaldehyde: The positions of the bromine and methyl groups are reversed.

Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a methoxymethyl group.

Uniqueness

4-Bromo-3-(methoxymethyl)benzaldehyde is unique due to the presence of both a bromine atom and a methoxymethyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

4-Bromo-3-(methoxymethyl)benzaldehyde (CAS No. 254744-18-8) is an organic compound with potential biological activities that have been explored in various research contexts. Its structural features suggest it may interact with biological systems in significant ways, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrO2. The presence of the bromine atom and methoxymethyl group may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit D-amino acid oxidase (DAO), leading to increased levels of D-amino acids, which play roles in neurotransmission and neuroprotection.

- Cell Signaling Modulation : The compound may affect cell signaling pathways, influencing gene expression and cellular metabolism. This modulation can have downstream effects on cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzaldehyde compounds exhibit anticancer properties. For example, compounds structurally related to this compound have been evaluated for their antiproliferative effects against various cancer cell lines.

- Case Study : A study evaluated the activity of similar benzaldehyde derivatives against breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives exhibited significant growth inhibition, suggesting a potential for development as anticancer agents .

Antimicrobial Activity

Research has also indicated that benzaldehyde derivatives possess antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Compounds related to this compound were tested against multidrug-resistant strains, showing MIC values ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species. These findings highlight the potential use of such compounds in treating resistant infections .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : Preliminary data suggest that this compound may have good cell permeability, which is essential for its bioactivity.

- Toxicity Studies : Toxicity assessments are vital for determining safe dosage levels. Some studies indicate that at lower concentrations, these compounds exhibit minimal toxicity while effectively modulating biological targets .

Research Applications

The unique properties of this compound make it a candidate for various applications:

- Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a promising lead compound in drug discovery.

- Biochemical Research : The compound can be utilized in studies aimed at understanding enzyme mechanisms and cellular processes.

- Synthetic Chemistry : It serves as a precursor for synthesizing more complex organic molecules with targeted biological activities .

Eigenschaften

IUPAC Name |

4-bromo-3-(methoxymethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKKVVCYUVYOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.